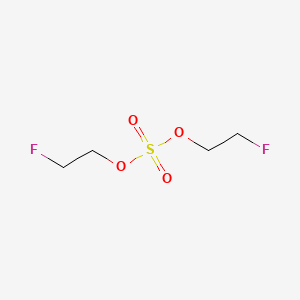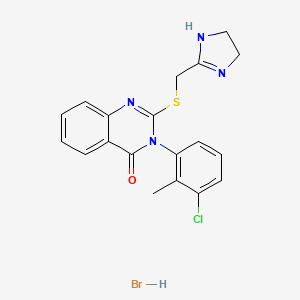![molecular formula C10H6F6N+ B12817474 [3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanide compound. The general reaction scheme is as follows:
[ \text{3,5-Bis(trifluoromethyl)benzylamine} + \text{Phosgene} \rightarrow \text{3,5-Bis(trifluoromethyl)benzylisocyanide} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 3,5-Bis(trifluoromethyl)benzylisocyanide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-bis(trifluoromethyl)phenyl isocyanate.
Reduction: Formation of 3,5-bis(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)benzylisocyanide has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl chloride
Uniqueness
3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both isocyanide and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H6F6N+ |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]methyl-methylidyneazanium |
InChI |
InChI=1S/C10H6F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h1-4H,5H2/q+1 |
Clave InChI |
ZXKSTIRGFIZIPW-UHFFFAOYSA-N |
SMILES canónico |
C#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


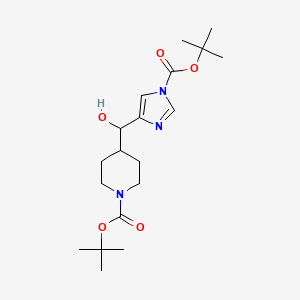
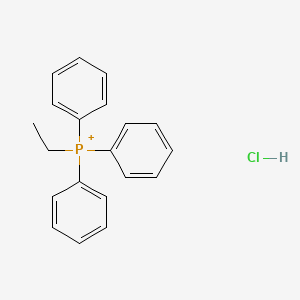
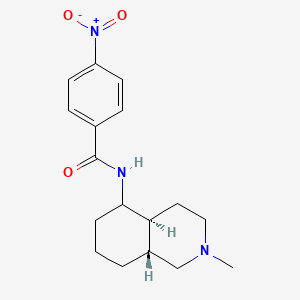
![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
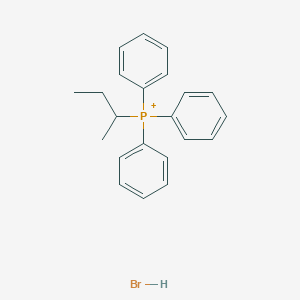
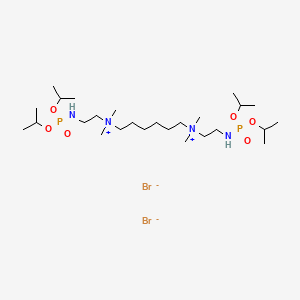
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)

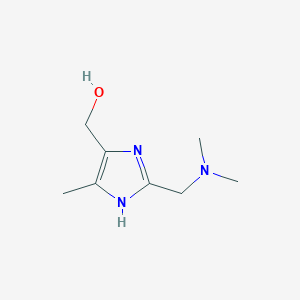
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
